molecular formula C7H7Br B156827 Benzyl bromide-d7 CAS No. 35656-93-0

Benzyl bromide-d7

Cat. No. B156827
CAS RN: 35656-93-0
M. Wt: 178.08 g/mol
InChI Key: AGEZXYOZHKGVCM-XZJKGWKKSA-N
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Description

Benzyl bromide-d7 is a derivative of benzyl bromide, a compound that is widely used in organic synthesis. It is a benzene ring attached to a CH2Br group, where the hydrogen atoms have been replaced by deuterium (d7 indicates seven deuterium atoms). This isotopic labeling is often used in mechanistic studies to investigate reaction pathways and kinetics due to the isotope effects that deuterium can introduce.

Synthesis Analysis

The synthesis of benzyl bromide derivatives, including those with isotopic labeling, can be achieved through various methods. One efficient approach for the synthesis of benzocyclobutenones involves the intramolecular acylation of aryl bromides via C-H functionalization, which demonstrates a high functional group tolerance and allows for diverse substitution patterns from simple precursors . Another method for preparing benzylic bromides is described, although the specific details are not provided in the abstract .

Molecular Structure Analysis

The molecular structure of benzyl bromide and its derivatives has been studied using electron diffraction, revealing details about the bond lengths and conformational models. For example, the C-Br bond lengthens in systems with a CH2Br group compared to those with a CH2X group (X being a different halogen), and the molecular geometry can be approximated with different conformational models based on the rotation around the C-C bond .

Chemical Reactions Analysis

Benzyl bromide is a selective alkylator of sulfur nucleophiles, such as methionine and cysteine, and has been shown to inactivate enzymes like fumarase by alkylation of methionine residues . The reactivity of benzyl bromides with various nucleophiles has been studied, showing that the rate constants and isotope effects vary with the substituents on the aromatic ring, indicating changes in the transition-state structure . Additionally, benzyl bromides can be activated via single-electron-transfer (SET) processes for radical reactions, such as the carbene-catalyzed reductive coupling with ketones or imines .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl bromides are influenced by their molecular structure and the nature of their substituents. For instance, the one-electron cleavage of benzylic bromides at palladium and palladized cathodes has been studied, showing that benzyl radicals can be generated and immobilized onto solid interfaces . The physicochemical properties of benzyl bromide derivatives can also be investigated through spectroscopic methods such as UV/Vis absorption spectroscopy and cyclic voltammetry, as demonstrated by the study of benzo-fused double carbohelicene, a related compound .

Scientific Research Applications

Carbene-catalyzed Reductive Coupling

Benzyl bromides, including derivatives like benzyl bromide-d7, are pivotal in organic synthesis, acting primarily as electrophiles in nucleophilic substitution reactions. They can be activated via a single-electron-transfer process for radical reactions. A significant advancement in this area is the carbene-catalyzed reductive coupling of nitrobenzyl bromides and activated ketones or imines, highlighting a novel reaction mode under mild conditions. This process enables the direct coupling of two initially electrophilic carbons, marking a formal polarity inversion of benzyl bromide (Li et al., 2016).

Electrocatalytic Reduction

The electrocatalytic reduction of benzyl bromides at palladium and palladized cathodes has been explored for the generation and immobilization of benzyl radicals on solid interfaces. This process utilizes a one-electron scission of the C-Br bond, demonstrating a method for in situ radical generation and addition onto unsaturated organic systems. Such methodologies offer a pathway for the direct functionalization of materials with benzyl units (Jouikov & Simonet, 2010).

Fluorescent Labeling of Proteins

Benzyl bromide derivatives have been utilized for the selective fluorescent labeling of selenomethionine residues in proteins. This approach, using a novel labeling reagent synthesized from benzyl bromide, provides a method for rapid and efficient site-specific protein modification, beneficial for biochemical studies involving protein structure and function analysis (Lang et al., 2006).

Photocatalytic Oxidative Bromination

In green chemistry, the photocatalytic oxidative bromination of aromatic compounds using benzyl bromide derivatives represents a safer alternative to traditional methods. This technique, especially when performed in microchannel reactors, mitigates explosion risks associated with batch processes, offering a sustainable pathway for benzyl bromide synthesis and application in organic transformations (Liu et al., 2022).

Continuous Flow Bromination

The development of continuous flow protocols for the bromination of benzylic compounds showcases the integration of green chemistry principles into synthetic methodologies. Using N-bromosuccinimide and photochemical activation, this method avoids hazardous solvents and enables the scaling of reactions, demonstrating the versatility and efficiency of benzyl bromide derivatives in organic synthesis (Cantillo et al., 2014).

Safety And Hazards

Benzyl bromide-d7 is classified as a flammable liquid (Category 4), acute toxicity, oral (Category 4), skin corrosion (Category 1B), eye irritation (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-[bromo(dideuterio)methyl]-2,3,4,5,6-pentadeuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i1D,2D,3D,4D,5D,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEZXYOZHKGVCM-XZJKGWKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])Br)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480953
Record name Benzyl bromide-d7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl bromide-d7

CAS RN

35656-93-0
Record name Benzyl bromide-d7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 35656-93-0
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Synthesis routes and methods I

Procedure details

4.65 g (10 mM) of compound 1a were treated, while stirring, with 40 ml of 2 N HBr in glacial acetic acid for 45 min. at 20° in the absence of moisture. The amino acid derivative dissolved with CO2 evolution. The reaction solution was added dropwise with vigorous stirring to 250 ml of absolute ether which resulted in the precipitation of 2HBr.H-Arg-pNA. The ethereal phase was sucked off, whereupon the solid phase was washed 4 times with portions of 100 ml of abs. ether in order to substantially remove benzyl bromide which had formed as a by-product as well as excess HBr and AcOH. The residue was dissolved in 50 ml of MeOH, the pH was adjusted to 4.5 by the addition of Et3N, and the solution was concentrated to dryness in vacuo at 30°. The resulting product was dissolved in 75 ml of MeOH and passed through a column of "Sephadex" LH-20 (cross-linked dextran gel) equilibrated with MeOH. From a fraction of the eluate there were obtained 4.18 g (91.6% of the theory) of amorphous compound 1b which was homogeneous in the SS as shown by TLC. Elementary analysis and calculation from the empirical formula C12H20N6O3Br2 gave the following values: C=31.15% (31.60%), H=4.35% (4.42%), N=18.84% (18.43%) and Br=34.81% (35.03%).
[Compound]
Name
compound 1a
Quantity
4.65 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
amino acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Three
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250 mL
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reactant
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Synthesis routes and methods II

Procedure details

To a solution of 4-chloro-2-hydroxybenzamide (0.608 g, 3.54 mmol) in acetonitrile (50 ml) was added dried K2CO3 (1.71 g, 12.40 mmol) followed by benzyl bromide (0.63 ml, 5.32 mmol) and the resulting reaction mixture was refluxed at 80° C. for 16 h. After the completion of the reaction (TLC monitoring), water was added followed by extraction with EtOAc (3×100 ml). The combined organics was dried over anhydrous Na2SO4, filtered and concentrated. The residue was washed repeatedly with hexane to get rid of the excess of benzyl bromide resulting the desired product (0.75 g, 81%).
Quantity
0.608 g
Type
reactant
Reaction Step One
Name
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.63 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
81%

Synthesis routes and methods III

Procedure details

Dissolved in a 25% hydrogen bromide solution of acetic acid was 0.2 g of the 2-(4-benzyloxycarbonylpiperazino)-5,6-dihydro-6-ethyl-5-oxopyrido[4,3-d]pyrimidine-8-carbaldehyde obtained in Referential Example 20. The resulting mixture was stirred at room temperature for 1 hour. Hydrogen bromide, acetic acid and resulting benzyl bromide were distilled off under reduced pressure. After neutralizing the residue with a saturated aqueous solution of sodium carbonate, the mixture was extracted with chloroform and the chloroform layer was dried with anhydrous magnesium sulfate. Chloroform was distilled off under reduced pressure to obtain 0.13 g of light yellowish crystals (yield: 95%).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
2-(4-benzyloxycarbonylpiperazino)-5,6-dihydro-6-ethyl-5-oxopyrido[4,3-d]pyrimidine-8-carbaldehyde
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0.2 g
Type
reactant
Reaction Step Two
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Reaction Step Three

Synthesis routes and methods IV

Procedure details

(bbb) In an analogous manner to that described in Example 44(e), by alkylating tert-butyl (3RS,4RS)-3-hydroxy-4-(4-hydroxy-phenyl)-piperidine-1-carboxylate [Example 46(b)] with 2-(4-chloro-butoxy)-tetrahydro-2H-pyran there was obtained a mixture of tert-butyl (3RS,4RS)- and (3SR,4SR)-3-hydroxy-4-[4-[4-[(RS)-tetrahydropyran-2-yloxy]-butoxy]-phenyl]-piperidine-1-carboxylate, alkylation of which with 2-bromomethyl-naphthalene analogously to Example 1 10(g) gave a mixture of (3RS,4RS)- and (3SR,4SR)-3-(naphthalen-2-ylmethoxy)-4-[4-[4-[(RS)-tetrahydro-pyran-2-yloxy]-butoxy]-phenyl]-piperidine-1-carboxylate. Cleavage of the THP group with hydrogen chloride in methanol analogously to Example 53(c) yielded tert-butyl (3RS,4RS)-4-[4-(4-hydroxy-butoxy)-phenyl]-3-(naphthalen-2-ylmethoxy)-piperidine1-carboxylate, alkylation of which with benzyl bromide analogously to Example 1(g) gave tert-butyl (3RS,4RS)-4-[4-(4-benzyloxy-butoxy)-phenyl]-3-(naphthalen-2-ylmethoxy)-piperidine-1-carboxylate as a colourless oil; MS: 613 (M+NH4)+.
Quantity
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[Compound]
Name
tert-butyl (3RS,4RS)- and (3SR,4SR)-3-hydroxy-4-[4-[4-[(RS)-tetrahydropyran-2-yloxy]-butoxy]-phenyl]-piperidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
(3RS,4RS)- and (3SR,4SR)-3-(naphthalen-2-ylmethoxy)-4-[4-[4-[(RS)-tetrahydro-pyran-2-yloxy]-butoxy]-phenyl]-piperidine-1-carboxylate
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0 (± 1) mol
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Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl bromide-d7
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Benzyl bromide-d7
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Benzyl bromide-d7
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Benzyl bromide-d7
Reactant of Route 6
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Benzyl bromide-d7

Citations

For This Compound
3
Citations
YC Dzeng - 2021 - research-collection.ethz.ch
The KAT ligation proceeds when potassium acyl trifluoroborates (KATs) couple with hydroxylamines, forming an amide bond in aqueous environment with remarkable chemoselectivity, …
Number of citations: 0 www.research-collection.ethz.ch
M Puri - 2016 - search.proquest.com
Nonheme oxoiron (IV) intermediates are proposed to be involved in a number of important biological oxidation reactions, where all characterized examples thus far have a S= 2 ground …
Number of citations: 2 search.proquest.com
MD Lefebvre - 2006 - search.proquest.com
Copolymers provide a route to novel polymeric materials by combining two or more existing monomers and arranging them in new ways. Self-consistent mean field theory (SCFT) is a …
Number of citations: 2 search.proquest.com

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